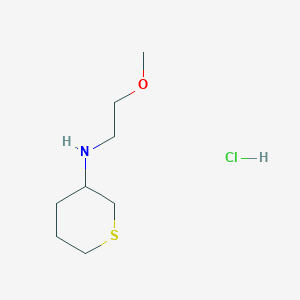

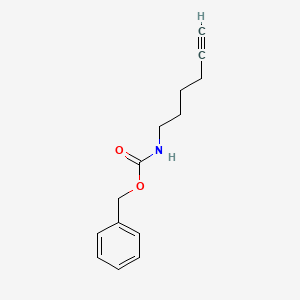

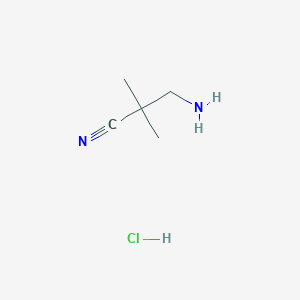

(R)-4-Amino-3-fluoro-2-methyl-2-butanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

R-4-Amino-3-fluoro-2-methyl-2-butanol, also known as R-AMFB, is an organic compound with a wide range of uses in scientific research. It is an important chiral building block used in the synthesis of various compounds, and is also employed in various biochemical and physiological studies.

Aplicaciones Científicas De Investigación

Biosynthesis Applications

The compound (R)-4-Amino-3-fluoro-2-methyl-2-butanol serves as a key intermediate in the biosynthesis of various substances. For instance, (R)-3-amino-1-butanol is a crucial component in the treatment of HIV/AIDS. A novel transaminase from Actinobacteria sp. has been utilized for its green and efficient biosynthesis. This process involves the transfer of the amino group from isopropylamine to 4-hydroxy-2-butanone, reaching high conversion rates and purity levels (Tang et al., 2019).

Analytical Chemistry and Stereochemistry

In analytical chemistry, a reverse-phase high-performance liquid chromatography method has been developed for the absolute optical purity assay of 2-amino-1-butanol, an important synthetic intermediate of various drugs. This method involves derivatization of its enantiomers and further cyclization, allowing for a distinct difference in their electronic circular dichroism spectra and enabling precise optical purity determination (Li et al., 2017).

Microbial Engineering for Biofuel Production

In biofuel production, the engineering of microbial strains like Corynebacterium glutamicum has shown promise for producing pentanol isomers, including 2-methyl-1-butanol and 3-methyl-1-butanol, from amino acid substrates. Although the production levels are still modest, it demonstrates the potential of microbial engineering in enhancing the efficiency of biofuel production processes (Cann & Liao, 2009).

Fluorescence Sensing

Additionally, novel conjugated microporous polymers have been synthesized and found to act as sensitive and enantioselective sensors for chiral amino alcohols, broadening the application scope of such materials in chemical sensing and enantioselective recognition processes (Wei et al., 2013).

Propiedades

IUPAC Name |

(3R)-4-amino-3-fluoro-2-methylbutan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12FNO/c1-5(2,8)4(6)3-7/h4,8H,3,7H2,1-2H3/t4-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNFKDKWENVIYDB-SCSAIBSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(CN)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H](CN)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-bromo-3-(2-bromoacetyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one](/img/structure/B1380539.png)

![2-[3-(tert-butoxy)cyclobutyl]acetic acid, Mixture of isomers](/img/structure/B1380542.png)

![1-Methyl-3-[1-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B1380544.png)